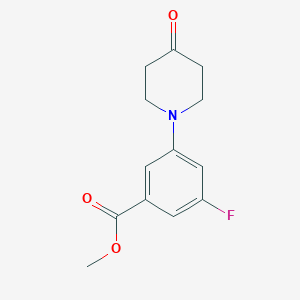

Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate

Description

Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate is a fluorinated benzoate ester featuring a methyl ester group, a fluorine atom at the 3-position of the benzene ring, and a 4-oxopiperidin-1-yl substituent at the 5-position. This compound is of interest in medicinal chemistry due to the combined effects of fluorine (electron-withdrawing properties, metabolic stability) and the oxopiperidine ring (conformational rigidity, interaction with biological targets) .

Properties

Molecular Formula |

C13H14FNO3 |

|---|---|

Molecular Weight |

251.25 g/mol |

IUPAC Name |

methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate |

InChI |

InChI=1S/C13H14FNO3/c1-18-13(17)9-6-10(14)8-11(7-9)15-4-2-12(16)3-5-15/h6-8H,2-5H2,1H3 |

InChI Key |

JJWZFNHSNISTCT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)F)N2CCC(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzoic acid with piperidin-4-one under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to form different derivatives.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield alcohol derivatives, while substitution reactions can introduce new functional groups like amines or halides .

Scientific Research Applications

Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and piperidine ring play crucial roles in binding to enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to undergo chemical modifications further enhances its versatility in different applications .

Comparison with Similar Compounds

Structural Comparison with Analogous Benzoate Esters

The following structurally related compounds highlight key differences in substituents and their implications:

Key Observations :

- Oxopiperidine vs. Boronic Acid : The boronic acid analog () shares the oxopiperidine moiety but replaces the ester with a boronic acid, enabling cross-coupling reactions. The target compound’s ester group offers hydrolytic stability compared to boronic acids .

- Oxopiperidine vs. Pyrrole : The pyrrole-substituted analog () has a planar aromatic system, favoring π-π interactions, while the oxopiperidine’s cyclic amide supports hydrogen bonding and solubility in polar solvents .

- Oxopiperidine vs. Nitro : The nitro-substituted analog () exhibits stronger electron-withdrawing effects, reducing ester hydrolysis rates but increasing hydrophobicity .

Physicochemical Property Analysis

| Property | This compound | Ethyl 3-fluoro-5-(1H-pyrrol-1-yl)benzoate | Methyl 3-fluoro-5-(4-nitrophenyl)benzoate |

|---|---|---|---|

| Molecular Weight | 252.16 g/mol | 233.24 g/mol | 275.24 g/mol |

| Polarity | High (amide, fluorine) | Moderate (pyrrole, ester) | Low (nitro, hydrophobic) |

| Solubility | High in polar solvents (DMSO, methanol) | Moderate in ethanol | Low in aqueous media |

| Hydrogen-Bond Capacity | 3 acceptors, 1 donor (amide N-H) | 2 acceptors (ester, pyrrole) | 2 acceptors (ester, nitro) |

Discussion :

The oxopiperidine group in the target compound significantly elevates polarity and solubility compared to nitro-substituted analogs. However, pyrrole-containing derivatives () may exhibit better membrane permeability due to aromatic interactions .

Functional Group Impact on Reactivity and Bioactivity

- Fluorine : Enhances metabolic stability and electron-withdrawing effects, directing electrophilic substitution reactions to specific positions .

- Oxopiperidine: The cyclic amide acts as a hydrogen-bond donor/acceptor, improving target binding in biological systems (e.g., enzyme inhibition). This contrasts with nitro groups, which primarily serve as electron-deficient pharmacophores .

- Ester Group : Prone to hydrolysis under basic conditions, but stabilized by electron-withdrawing substituents like fluorine. In contrast, boronic acid derivatives () are more reactive but less stable .

Biological Activity

Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula: C13H14FNO3

- Molecular Weight: 251.25 g/mol

-

Chemical Structure:

This compound features a fluorinated aromatic ring and a piperidine derivative, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition: The oxopiperidinyl group may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: The compound may act on various receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Pancreatic Cancer | 12.5 | Significant growth inhibition |

| Breast Cancer | 8.0 | Induction of apoptosis |

| Lung Cancer | 15.0 | Reduction in cell viability |

These findings suggest that the compound may be effective in targeting multiple cancer types through different mechanisms.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Case Studies

-

Pancreatic Cancer Study:

A study conducted on pancreatic cancer cells treated with this compound showed a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP . -

Antimicrobial Efficacy:

In a controlled setting, the compound was tested against multi-drug resistant strains of E. coli and S. aureus, demonstrating significant inhibition even at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.